molecular formula C17H17N5OS B285544 N-(2-methylphenyl)-3-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]propanamide

N-(2-methylphenyl)-3-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]propanamide

Cat. No.: B285544
M. Wt: 339.4 g/mol
InChI Key: DWNLUCXZKYAQDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methylphenyl)-3-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]propanamide, also known as MPTP, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is synthesized through a multi-step process and has been shown to have a variety of biochemical and physiological effects.

Mechanism of Action

N-(2-methylphenyl)-3-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]propanamide is metabolized in the body to form MPP+ (1-methyl-4-phenylpyridinium), which is a potent neurotoxin that selectively destroys dopaminergic neurons in the brain. MPP+ is taken up by dopaminergic neurons through the dopamine transporter and accumulates in the mitochondria, where it inhibits complex I of the electron transport chain, leading to oxidative stress and cell death.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including the selective destruction of dopaminergic neurons in the brain, the induction of oxidative stress and inflammation, and the disruption of mitochondrial function. This compound has also been shown to affect other neurotransmitter systems, such as the cholinergic and serotonergic systems.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2-methylphenyl)-3-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]propanamide in lab experiments is its selectivity for dopaminergic neurons, which allows for the specific study of the dopaminergic system. However, this compound also has limitations, such as its neurotoxicity and potential for off-target effects. Careful dosage and experimental design are necessary to minimize these limitations.

Future Directions

For the study of N-(2-methylphenyl)-3-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]propanamide include the development of new drugs that target the dopaminergic system and the use of this compound as a tool to study the mechanism of action of these drugs. This compound may also be used to study the role of oxidative stress and inflammation in neurodegenerative diseases and to develop new treatments for these disorders. Finally, this compound may be used to study the effects of environmental toxins on the dopaminergic system and to develop new strategies for preventing or reversing the damage caused by these toxins.

Synthesis Methods

The synthesis of N-(2-methylphenyl)-3-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]propanamide involves several steps, including the reaction of 2-methylphenylamine with thionyl chloride to form 2-chloro-N-(2-methylphenyl)acetamide. This intermediate is then reacted with sodium azide to form 2-azido-N-(2-methylphenyl)acetamide, which is subsequently reacted with phenyl isothiocyanate to form N-(2-methylphenyl)-2-[(phenylthio)methyl]acetamide. Finally, this compound is reacted with 1-phenyl-1H-tetrazole-5-thiol to form this compound.

Scientific Research Applications

N-(2-methylphenyl)-3-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]propanamide has been studied for its potential applications in a variety of scientific research areas, including neuroscience, pharmacology, and drug development. In neuroscience, this compound has been used to study the dopaminergic system and its role in Parkinson's disease. This compound is also used as a tool to study the mechanism of action of other drugs that affect the dopaminergic system. In pharmacology, this compound has been used to study the pharmacokinetics and pharmacodynamics of drugs that target the dopaminergic system. Finally, this compound has been studied as a potential drug candidate for the treatment of Parkinson's disease and other neurological disorders.

Properties

Molecular Formula

C17H17N5OS

Molecular Weight

339.4 g/mol

IUPAC Name

N-(2-methylphenyl)-3-(1-phenyltetrazol-5-yl)sulfanylpropanamide

InChI

InChI=1S/C17H17N5OS/c1-13-7-5-6-10-15(13)18-16(23)11-12-24-17-19-20-21-22(17)14-8-3-2-4-9-14/h2-10H,11-12H2,1H3,(H,18,23)

InChI Key

DWNLUCXZKYAQDM-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1NC(=O)CCSC2=NN=NN2C3=CC=CC=C3

Canonical SMILES

CC1=CC=CC=C1NC(=O)CCSC2=NN=NN2C3=CC=CC=C3

Origin of Product

United States

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